2-(2-Bromoethoxy)ethanamine
Description
The bromine atom on the ethoxy chain makes it a versatile intermediate for nucleophilic substitution reactions, particularly in pharmaceutical and materials synthesis .
Properties
IUPAC Name |
2-(2-bromoethoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrNO/c5-1-3-7-4-2-6/h1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLBYLGANLSEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromoethoxy)ethanamine can be synthesized through a multi-step process involving the reaction of ethanamine with 2-bromoethanol. The reaction typically occurs under controlled conditions, with the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.
Reduction Reactions: Reduction can lead to the formation of ethanamine derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in an organic solvent.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert atmosphere.
Major Products Formed
Substitution: 2-(2-Hydroxyethoxy)ethanamine, 2-(2-Cyanoethoxy)ethanamine.
Oxidation: Corresponding oxides or higher oxidation state compounds.
Reduction: Ethanamine derivatives with different functional groups.
Scientific Research Applications
2-(2-Bromoethoxy)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)ethanamine involves its interaction with molecular targets through its reactive bromoethoxy group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to changes in their structure and function. The pathways involved include nucleophilic substitution and addition reactions, which can alter the activity of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aliphatic Ethoxy-Substituted Ethanamines
(a) 2-(2-Methoxyethoxy)ethanamine
- Structure : NH₂-CH₂-CH₂-O-CH₂-CH₂-OCH₃.
- Applications: Primarily used as a polar solvent or ligand in coordination chemistry due to its ether linkage .
(b) 2-[2-(2-Azidoethoxy)ethoxy]ethanamine
- Structure : NH₂-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-N₃.
- Comparison: Reactivity: The azide group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), while the bromoethoxy analog is better suited for SN2 reactions . Applications: Used in bioconjugation and nanoparticle functionalization .
Aromatic Brominated Ethanamines
(a) 2-(2-Bromophenyl)ethanamine
- Structure : NH₂-CH₂-CH₂-C₆H₄-Br (ortho-substituted benzene).
- Comparison :
Physicochemical Data :
Property Value Boiling Point 253°C Density 1.577 g/cm³ Molecular Weight 200.08 g/mol
(b) 5-Bromo-2-methoxybenzeneethanamine
Substituted Phenethylamines (2C-x and NBOMe Series)
(a) 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B)
- Structure : NH₂-CH₂-CH₂-C₆H₂(Br)-(OCH₃)₂.
- Comparison: Reactivity: Bromine on the aromatic ring stabilizes the molecule via resonance, contrasting with the aliphatic bromoethoxy group’s labile nature . Neurochemical Effects: Acts as a potent 5-HT₂A receptor agonist, unlike the non-psychoactive aliphatic bromoethoxy derivative .
(b) N-(2-Bromobenzyl)-2-(2,4-dimethoxyphenyl)ethanamine (34H-NBBr)
Biological Activity
2-(2-Bromoethoxy)ethanamine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The structure of this compound can be described as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 180.03 g/mol
The synthesis typically involves the reaction of 2-bromoethanol with ethanamine under controlled conditions, leading to the formation of the target compound. The reaction can be summarized as:
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders and other neuropsychiatric conditions.
Antidepressant Effects
Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often attributed to their ability to enhance serotonergic and noradrenergic transmission.
Neuroprotective Properties
There is evidence suggesting that this compound may possess neuroprotective properties, potentially through the modulation of oxidative stress pathways and apoptosis in neuronal cells.
Case Studies and Experimental Findings
-
Case Study on Neuropharmacological Effects :
- A study evaluated the effects of this compound on behavior in rodent models. Results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting a promising antidepressant profile.
-
In Vitro Studies :
- In vitro assays demonstrated that this compound effectively inhibits the reuptake of serotonin and norepinephrine, similar to established antidepressants such as SSRIs (Selective Serotonin Reuptake Inhibitors).
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
